N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine
CAS No.:
Cat. No.: VC17753974
Molecular Formula: C13H18FN
Molecular Weight: 207.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18FN |
|---|---|
| Molecular Weight | 207.29 g/mol |
| IUPAC Name | N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C13H18FN/c1-10-8-12(14)7-6-11(10)9-15-13-4-2-3-5-13/h6-8,13,15H,2-5,9H2,1H3 |
| Standard InChI Key | QBVVIEIMSPZIIA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)F)CNC2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a cyclopentane ring bonded to an amine group, which connects to a para-fluoro-ortho-methyl-substituted benzene ring through a methylene (-CH-) linker. The fluorine atom at the para position and the methyl group at the ortho position on the aromatic ring introduce steric and electronic effects that influence reactivity and intermolecular interactions . The IUPAC name, N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine, reflects this arrangement.
The three-dimensional conformation, as depicted in PubChem’s 3D structure model, shows a bent geometry due to the cyclopentane ring’s puckering and the aromatic system’s planar nature . The fluorine atom’s electronegativity and the methyl group’s steric bulk create distinct regions of polarity and hydrophobicity, which may affect solubility and binding affinity in biological systems.
Spectroscopic and Computational Data
The Standard InChI key (QBVVIEIMSPZIIA-UHFFFAOYSA-N) and SMILES notation (CC1=C(C=CC(=C1)F)CNC2CCCC2) provide unique identifiers for computational modeling . Theoretical calculations predict a logP value of approximately 2.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . Nuclear magnetic resonance (NMR) simulations indicate distinct signals for the cyclopentyl protons (δ 1.5–2.1 ppm), aromatic protons (δ 6.8–7.2 ppm), and the methyl group (δ 2.3 ppm).
Synthesis and Optimization
Nucleophilic Substitution Pathway
The primary synthesis route involves a nucleophilic substitution reaction between 4-fluoro-2-methylbenzyl chloride and cyclopentylamine under basic conditions. Typical reaction parameters include:
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Solvent: Dichloromethane or toluene
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Base: Sodium hydroxide or potassium carbonate
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Temperature: 40–60°C
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Reaction Time: 6–12 hours
Yields range from 60–75%, with purification achieved via column chromatography using silica gel and a hexane-ethyl acetate gradient. The mechanism proceeds through an -type displacement, where the amine attacks the benzyl chloride’s electrophilic carbon, displacing the chloride ion.
Alternative Methodologies
Recent efforts explore microwave-assisted synthesis to reduce reaction times to 1–2 hours, though yields remain comparable to conventional methods . Additionally, enzymatic approaches using lipases in non-aqueous media have been attempted but show limited efficiency due to substrate steric hindrance .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 2-methyl group with a 3-methyl substituent (as in N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine) reduces steric hindrance, increasing rotational freedom of the benzyl moiety and altering receptor binding kinetics . Similarly, substituting the methyl group with methoxy (N-[(4-fluoro-2-methoxyphenyl)methyl]cyclopentanamine) introduces hydrogen-bonding capacity, enhancing solubility but decreasing lipid membrane permeability.
Fluorine Substitution Impact
Removing the fluorine atom (as in N-[(2-methylphenyl)methyl]cyclopentanamine) results in a 30% decrease in NMDA receptor affinity, underscoring fluorine’s role in electrostatic interactions . Conversely, adding electron-withdrawing groups like nitro at the para position drastically reduces bioavailability due to increased polarity .
Recent Advances and Future Directions
Radiopharmaceutical Applications
Carbon-11 labeling of analogous compounds has enabled PET imaging of NMDA receptors in rodent models, though anesthesia-induced receptor modulation remains a confounding factor . Future work could explore fluorine-18 labeling of N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine for longer half-life imaging studies .
Computational Drug Design
Machine learning models trained on NMDA receptor ligands predict that introducing a pyridine ring into the structure (as in the analog from source 3) could improve binding specificity by 40% . Molecular dynamics simulations further suggest that modifying the cyclopentane ring to a cyclohexane system may enhance conformational flexibility and target engagement .
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